molecular formula C13H18O3 B2632850 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid CAS No. 300683-60-7

2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid

Cat. No.: B2632850
CAS No.: 300683-60-7
M. Wt: 222.284
InChI Key: USIISGAPNYJZOX-UHFFFAOYSA-N
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Description

2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a 2-methylbutan-2-yl group and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of a phenylacetic acid derivative with a suitable alkylating agent, followed by hydroxylation. The reaction conditions typically require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid, allowing for nucleophilic substitution with the alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation and hydroxylation steps, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of 2-oxo-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid.

    Reduction: Formation of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]ethanol.

    Substitution: Formation of 4-nitro-2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid or 4-bromo-2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid.

Scientific Research Applications

2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2-phenylacetic acid: Lacks the 2-methylbutan-2-yl group, resulting in different chemical properties and reactivity.

    2-hydroxy-2-[4-(tert-butyl)phenyl]acetic acid: Contains a tert-butyl group instead of a 2-methylbutan-2-yl group, leading to variations in steric effects and reactivity.

Uniqueness

2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid is unique due to the presence of the 2-methylbutan-2-yl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16/h5-8,11,14H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIISGAPNYJZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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